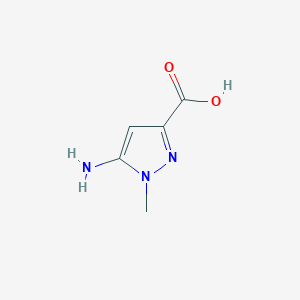

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXPDBOCAWXPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416037 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-53-4 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive overview of a robust and efficient synthetic route for obtaining 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their prevalence stems from their ability to engage in a variety of biological interactions, often acting as bioisosteres for other functional groups. The specific target of this guide, this compound, possesses three key points of functionality: a primary amine, a carboxylic acid, and a methylated pyrazole ring. This trifecta of reactive sites makes it an exceptionally versatile synthon for the construction of more complex molecular architectures, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound (1) points towards the hydrolysis of its corresponding ethyl ester, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2). This ester is a stable and often commercially available intermediate. The synthesis of the pyrazole ring itself is most effectively achieved through the cyclocondensation of a suitable hydrazine, in this case, methylhydrazine (4), with a 1,3-dielectrophilic species. A highly effective and commonly employed precursor for this transformation is ethyl 2-cyano-3-ethoxyacrylate (3), which can be readily prepared from ethyl cyanoacetate (5) and triethyl orthoformate.

This multi-step, one-pot-adaptable approach offers a practical and scalable route to the target molecule from readily available starting materials.

Retrosynthetic Pathway

(NC)CH₂COOEt + HC(OEt)₃ → (EtO)CH=C(CN)COOEt + 2EtOH

(EtO)CH=C(CN)COOEt + CH₃NHNH₂ → Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate + 2EtOH

Caption: Workflow for the synthesis of the key pyrazole intermediate.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions followed by acidification.

Reaction Scheme:

Experimental Protocol:

-

Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 mol) in a mixture of ethanol (500 mL) and water (500 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.5 mol) in water (250 mL) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 250 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

-

A precipitate will form. Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Table 3: Reagent Quantities and Properties for Part 2

| Reagent | Molar Mass ( g/mol ) | Moles | Volume/Mass |

| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 169.18 | 1.0 | 169.2 g |

| Sodium Hydroxide | 40.00 | 2.5 | 100.0 g |

| Concentrated HCl | 36.46 | As needed | As needed |

Final Product Workflow

Caption: Final hydrolysis step to the target carboxylic acid.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The starting materials are readily available and the procedures employ standard laboratory techniques. The final product is a versatile building block with significant potential in the discovery and development of new chemical entities with therapeutic applications. Further derivatization of the amino and carboxylic acid functionalities can lead to a diverse library of compounds for biological screening.

References

- Synthesis of Ethyl Cyanoacetate: A general procedure for the synthesis of ethyl cyanoacetate is well-established in organic chemistry literature. For a representative procedure, see: Organic Syntheses, Coll. Vol. 1, p.254 (1941); Vol. 4, p.41 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0254]

- Knoevenagel Condensation for Enol Ether Synthesis: The condensation of active methylene compounds with orthoformates is a standard method. For an example of a similar transformation, see: Journal of Organic Chemistry, 1960, 25 (5), pp 821–823. [Link: https://pubs.acs.org/journal/joceah]

-

Synthesis of 5-Aminopyrazoles: A comprehensive review on the synthesis of 5-aminopyrazoles, which includes the cyclocondensation of β-ketonitriles and their derivatives with hydrazines, can be found in: Beilstein Journal of Organic Chemistry, 2011 , 7, 217–241. [1][2][Link: https://www.beilstein-journals.org/bjoc/]

-

Commercial Availability of the Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is available from various chemical suppliers, confirming its stability and accessibility. For instance, see the product listing on Sigma-Aldrich. [3][Link: https://www.sigmaaldrich.com/]

- Hydrolysis of Esters: The saponification of esters is a fundamental reaction in organic chemistry.

Sources

An In-Depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Reactivity

Executive Summary: This guide provides a comprehensive technical overview of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous biologically active molecules, and this particular derivative offers three distinct functional points for chemical modification: a reactive amino group, a versatile carboxylic acid, and an N-methylated pyrazole core that influences solubility and metabolic stability. This document details the compound's physicochemical and spectroscopic properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and discusses its applications as a key building block in the synthesis of complex molecules. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction to a Versatile Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among them, the pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions. This compound represents a highly functionalized and strategically important member of this class. Its structure combines the aromatic stability of the pyrazole ring with the synthetic utility of an amino group and a carboxylic acid, making it an ideal starting material for constructing diverse chemical libraries. The N-methylation at the 1-position prevents tautomerism and provides a fixed regiochemical handle, which is crucial for predictable derivatization and consistent biological activity in drug discovery programs.[1] This guide serves as a technical resource for researchers aiming to leverage the unique chemical properties of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. While specific experimental data for this compound is not universally published, its properties can be reliably predicted based on closely related analogs and general chemical principles.

Table 1: Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| Molecular Formula | C₅H₇N₃O₂ | Calculated |

| Molecular Weight | 141.13 g/mol | Calculated |

| Appearance | White to light yellow solid | Based on related pyrazoles[2] |

| Melting Point | >200 °C (with decomposition) | Estimated based on analogs like 5-methyl-1H-pyrazole-3-carboxylic acid (210-211°C)[2] and 5-amino-1H-pyrazole-3-carboxylic acid (245-246 °C) |

| Boiling Point | ~561 °C at 760 mmHg (Predicted) | Predicted for the non-methylated analog; compound will likely decompose before boiling[] |

| Solubility | Soluble in DMSO, limited solubility in water and alcohols | Typical for functionalized heterocycles; DMSO is a common solvent for related compounds[2] |

| Storage | 2-8 °C, inert atmosphere, protect from light | Recommended for analogous amino-pyrazole derivatives to ensure stability[] |

Spectroscopic Profile

The structural elucidation of synthetic derivatives relies on a clear understanding of the parent compound's spectral signature.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show a sharp singlet for the N-methyl protons (CH₃) around 3.6-3.9 ppm. A singlet for the lone proton on the pyrazole ring (C4-H) would appear further downfield, typically in the 6.0-6.5 ppm range. The amine (NH₂) protons would likely appear as a broad singlet around 5.0-6.0 ppm, while the carboxylic acid proton (COOH) would be a very broad singlet at >12 ppm. All exchangeable protons (NH₂ and COOH) would disappear upon a D₂O shake. The spectrum for the related 5-methyl-1H-pyrazole-3-carboxylic acid shows the ring proton at 6.42 ppm, supporting this prediction.[2][4]

-

¹³C NMR Spectroscopy: The spectrum will display five distinct signals. The N-methyl carbon is expected around 35-40 ppm. The three pyrazole ring carbons would appear in the aromatic region (approx. 95-160 ppm), with the C=O of the carboxylic acid being the most downfield signal, typically >165 ppm.

-

FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. Characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹.

-

Two distinct N-H stretching bands for the primary amine in the 3300-3450 cm⁻¹ region.

-

A strong C=O stretch for the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1620 cm⁻¹ range.

-

-

Mass Spectrometry: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 141. Key fragmentation patterns would likely include the loss of H₂O (m/z = 123) and the loss of COOH (m/z = 96), followed by further fragmentation of the pyrazole ring.

Synthesis and Purification

The synthesis of substituted pyrazoles often relies on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, a logical and efficient pathway involves the reaction of methylhydrazine with an appropriately functionalized three-carbon electrophile.

Proposed Synthetic Pathway

A robust method involves the reaction of methylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. This common building block contains the necessary functionality to form the desired pyrazole ring in a regioselective manner. The ethoxy group acts as a leaving group, and the cyano group is subsequently hydrolyzed to the carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.[5]

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (1 eq.).

-

Dissolve the starting material in absolute ethanol (approx. 5 mL per gram of starting material).

-

Add methylhydrazine (1.05 eq.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude ester can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

-

Suspend the crude ethyl ester from the previous step in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

-

Heat the mixture to 60-70 °C with vigorous stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester).

-

Cool the resulting clear solution in an ice bath.

-

Carefully acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid (HCl). A white or off-white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry in a vacuum oven at 50 °C.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective modifications.

-

Reactions at the Amino Group: The 5-amino group is a potent nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form Schiff bases, or be used as the nucleophilic component in the construction of fused heterocyclic rings like pyrazolo[1,5-a]pyrimidines.[1]

-

Reactions at the Carboxylic Acid Group: The carboxylic acid can be converted into a wide range of derivatives. Standard esterification conditions (e.g., Fischer esterification) yield the corresponding esters. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces the highly reactive acid chloride, which can then be reacted with amines to form amides.[6]

-

Building Block for Fused Systems: This molecule is an excellent precursor for fused pyrazole systems, which are of great interest in drug discovery. For instance, condensation reactions involving the amino group and a 1,3-dielectrophile can lead to the formation of pyrazolopyridines or pyrazolopyrimidines.[1]

Caption: Key derivatization pathways from the core molecule.

Applications in Research and Drug Development

5-aminopyrazole derivatives are key starting materials for a multitude of bioactive compounds.[1] The title compound serves as a valuable scaffold for several reasons:

-

Structural Rigidity: The planar pyrazole ring provides a rigid core, which helps in reducing the entropic penalty upon binding to a biological target, often leading to higher affinity.

-

Hydrogen Bonding: The amino and carboxylic acid groups, along with the ring nitrogens, can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

-

Vectors for SAR: The three distinct functionalization points allow for systematic modification to explore Structure-Activity Relationships (SAR). The properties of a lead compound can be fine-tuned by altering substituents at these positions to improve potency, selectivity, or pharmacokinetic properties.

Analogs and derivatives of this scaffold have been investigated as inhibitors of enzymes such as 15-lipooxygenase-1, highlighting their potential in developing anti-inflammatory agents.[] The broader class of aminopyrazoles is foundational to the synthesis of compounds with anticancer, antimicrobial, and anti-tuberculosis activities.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. Based on data from structurally similar compounds, this compound should be handled with care.

-

Hazard Identification: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation, particularly if handled as a fine powder.[8] The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] If there is a risk of generating dust, use a respirator with a particulate filter.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid dust formation and inhalation.[10] Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[] Recommended storage temperature is between 2-8 °C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9][10]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its combination of a stable heterocyclic core with strategically placed, reactive functional groups makes it an invaluable tool for synthetic chemists. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively unlock its potential to create novel molecules with tailored functions and significant biological impact.

References

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a foundational heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] Molecules incorporating the pyrazole scaffold have demonstrated a wide array of therapeutic properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1] Within this class, 5-aminopyrazole derivatives are particularly valuable as versatile synthetic intermediates for constructing more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines.[2][3] These derivatives are recognized as crucial building blocks in the design of kinase inhibitors and other targeted therapeutics.[1] 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid represents a key member of this family, offering multiple functional groups for chemical modification and library development in the pursuit of novel drug candidates.

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented. However, its properties can be extrapolated from its ethyl ester precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

| Property | Data for Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (Precursor) | Estimated Data for this compound |

| Molecular Formula | C₇H₁₁N₃O₂ | C₅H₇N₃O₂ |

| Molecular Weight | 169.18 g/mol | 141.13 g/mol |

| Appearance | Solid | Solid (Predicted) |

| SMILES | CN1N=C(C(OCC)=O)C=C1N | CN1N=C(C(O)=O)C=C1N |

| InChI Key | KTRQSZBRYRHIKL-UHFFFAOYSA-N | (Not available) |

Synthesis and Experimental Protocols

The most direct synthetic route to this compound is the hydrolysis of its commercially available ethyl ester precursor. This method is a standard and reliable transformation in organic synthesis.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via ester hydrolysis.

Detailed Hydrolysis Protocol

This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[3]

Materials:

-

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

-

Addition of Base: Add a stoichiometric excess (typically 2-3 equivalents) of sodium hydroxide to the solution.

-

Hydrolysis: Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, slowly add 1M hydrochloric acid with stirring until the pH is acidic (typically pH 2-3). A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Base-catalyzed hydrolysis: Sodium hydroxide is a strong base that effectively catalyzes the saponification of the ethyl ester to the corresponding carboxylate salt.

-

Ethanol/Water Solvent System: This co-solvent system ensures the solubility of both the ester starting material and the inorganic base.

-

Acidification: Protonation of the carboxylate salt with a strong acid like HCl is necessary to precipitate the neutral carboxylic acid, which is typically less soluble in acidic aqueous media.

-

Extraction with Ethyl Acetate: This organic solvent is suitable for extracting the moderately polar carboxylic acid product from the aqueous solution.

Applications in Drug Discovery and Development

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Role as a Versatile Chemical Intermediate

The presence of the amino and carboxylic acid functional groups on the pyrazole ring allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The carboxylic acid can be converted to amides, esters, or other derivatives, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications of Derivatives

Derivatives of 5-aminopyrazole-3-carboxylic acid have been investigated for a variety of therapeutic applications:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound can be elaborated to target the ATP-binding site of various kinases.

-

Anticancer Agents: Many pyrazole-containing compounds exhibit antiproliferative activity against various cancer cell lines.[1]

-

Anti-inflammatory Agents: The structural similarity of some pyrazole derivatives to known anti-inflammatory drugs suggests their potential in this therapeutic area.[1]

-

Antimicrobial Agents: The 5-aminopyrazole moiety has been incorporated into molecules with antibacterial and antifungal properties.[1]

Conceptual Pathway: 5-Aminopyrazole Derivatives in Kinase Inhibition

Caption: Conceptual pathway illustrating the role of 5-aminopyrazole derivatives as kinase inhibitors.

Spectroscopic Data

-

¹H NMR:

-

A singlet for the pyrazole ring proton (CH).

-

A singlet for the N-methyl (N-CH₃) protons.

-

A broad singlet for the amino (NH₂) protons.

-

A broad singlet for the carboxylic acid (COOH) proton.

-

-

¹³C NMR:

-

Signals corresponding to the carbon atoms of the pyrazole ring.

-

A signal for the N-methyl carbon.

-

A signal for the carboxylic acid carbonyl carbon.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching vibrations for the amino group.

-

A broad O-H stretching vibration for the carboxylic acid.

-

A strong C=O stretching vibration for the carboxylic acid.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ).

-

Conclusion

This compound is a valuable, albeit not extensively cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding ethyl ester is straightforward, and its versatile functional groups provide a platform for the development of diverse chemical libraries. The established biological importance of the 5-aminopyrazole scaffold underscores the potential of this compound and its derivatives in the search for novel therapeutic agents. Further research and characterization of this molecule are warranted to fully explore its utility in the development of next-generation pharmaceuticals.

References

-

(PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate. [Link]

-

5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696. PubChem. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Pyrazoles database - synthesis, physical properties. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

-

5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

-

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109. PubChem. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 5-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This guide provides an in-depth technical overview of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical identity according to IUPAC nomenclature, detail its physicochemical properties, and present a comprehensive, mechanistically-driven synthesis protocol. Furthermore, this document outlines standard analytical techniques for its characterization and discusses its established role as a key scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This content is intended for researchers and professionals in chemical synthesis and drug development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The IUPAC name for the molecule is This compound . The numbering of the pyrazole ring begins at the substituted nitrogen atom and proceeds towards the nearest substituent, ensuring the amino group is at position 5 and the carboxylic acid at position 3.

A diagram illustrating the core structure and numbering convention is provided below.

Caption: IUPAC numbering of the pyrazole core.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₇N₃O₂ | - |

| Molecular Weight | 141.13 g/mol | - |

| CAS Number | 139756-02-8 | [1] |

| Related CAS (Ethyl Ester) | 80351-11-3 | |

| Canonical SMILES | CN1N=C(C=C1N)C(=O)O | - |

| Physical Form | Solid |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common and efficient route begins with the ethyl ester precursor, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, followed by saponification.

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This key intermediate is typically synthesized via a cyclocondensation reaction. The causality behind this choice lies in the high reactivity of ethyl cyanoacetate and its subsequent transformation into a suitable precursor for cyclization with methylhydrazine.

Mechanism: The reaction proceeds through the formation of an activated enol ether from ethyl cyanoacetate. Methylhydrazine then acts as a binucleophilic reagent. The more nucleophilic nitrogen of methylhydrazine attacks one of the electrophilic centers, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the stable aromatic pyrazole ring.

Caption: General synthesis workflow diagram.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative method adapted from established syntheses of similar pyrazole structures.[2]

PART A: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a solution of ethyl (2-cyano-3-ethoxy)acrylate (1.0 eq) in anhydrous ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Expert Insight: The dropwise addition at low temperature is crucial to control the exothermicity of the initial nucleophilic attack and prevent side reactions. Anhydrous conditions are preferred to avoid unwanted hydrolysis of the starting materials.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the ethyl ester as a solid.

PART B: Saponification to this compound

-

Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of ethanol and water (e.g., 1:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and stir the mixture.

-

Reaction Execution: Heat the reaction to 60-80 °C and stir for 2-4 hours. Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

-

Trustworthiness: The use of excess base ensures complete conversion of the ester to the carboxylate salt. Monitoring by TLC provides a verifiable endpoint for the reaction.

-

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 with a dilute acid (e.g., 1M HCl). A precipitate will form upon neutralization.

-

Expert Insight: The target molecule is amphoteric. Careful pH adjustment is critical; making the solution too acidic can protonate the amino group, increasing solubility and reducing yield, while insufficient acidification will fail to precipitate the carboxylic acid.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Purity can be assessed by melting point and spectroscopic methods.

Analytical Characterization

Table 2: Expected Analytical and Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~12.5 ppm (br s, 1H, -COOH), δ ~5.8 ppm (s, 1H, pyrazole C4-H), δ ~5.5 ppm (br s, 2H, -NH₂), δ ~3.6 ppm (s, 3H, N-CH₃). |

| ¹³C NMR (DMSO-d₆) | δ ~165 ppm (C=O), δ ~155 ppm (C5), δ ~140 ppm (C3), δ ~90 ppm (C4), δ ~35 ppm (N-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretches), ~3000-2800 (C-H stretches), ~1700 (C=O stretch), ~1620 (N-H bend). |

| Mass Spec (ESI) | [M+H]⁺ = 142.0560; [M-H]⁻ = 140.0409. |

| Melting Point | Expected to be >200 °C, similar to related pyrazole carboxylic acids.[4] |

Applications in Medicinal Chemistry and Drug Discovery

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] Its value stems from its rigid, planar structure and the strategic placement of hydrogen bond donors (amino group) and acceptors (ring nitrogens), which facilitate strong and specific interactions with biological targets.

Kinase Inhibitors

The most prominent application of this compound and its derivatives is in the development of kinase inhibitors for oncology and inflammatory diseases.[6] The core structure serves as an excellent scaffold for building molecules that can fit into the ATP-binding pocket of various kinases.

-

IRAK4 Inhibition: Derivatives of this pyrazole core have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7] IRAK4 is a critical transducer in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a key target for treating inflammatory diseases like rheumatoid arthritis. The 5-amino group often serves as a key interaction point within the kinase hinge region, while the 3-carboxamide (derived from the carboxylic acid) can be elaborated to occupy adjacent pockets and enhance selectivity and potency.[7]

-

FLT3 Inhibition: The Fms-like Tyrosine Kinase 3 (FLT3) is a major target in the treatment of Acute Myeloid Leukemia (AML).[8] The pyrazole-3-carboxamide motif, synthesized from the title compound, is a recurring feature in potent FLT3 inhibitors. These compounds function by competing with ATP, thereby blocking the downstream signaling that drives cancer cell proliferation.[8]

Other Therapeutic Areas

Beyond kinase inhibition, the aminopyrazole core is explored for a wide range of biological activities, including:

-

Anticancer agents targeting other mechanisms.[5]

-

Anti-inflammatory agents.[6]

-

Antiviral and antibacterial compounds.[5]

The utility of this compound lies in its function as a versatile intermediate. The carboxylic acid group is readily converted to amides, esters, or other functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Conclusion

This compound is a high-value chemical building block with a well-defined synthesis and significant applications, particularly in the rational design of kinase inhibitors. Its structural features provide a robust platform for generating libraries of compounds for screening and lead optimization. The synthetic protocols are scalable and rely on fundamental organic chemistry principles, making the compound accessible for broad research applications. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for any scientist working in the fields of medicinal chemistry and drug development.

References

- Vertex AI Search. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide, 95% Purity.

- PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.

- Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ResearchGate. (n.d.). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones.

- BOC Sciences. (n.d.). CAS 124004-31-5 5-Amino-1H-pyrazole-3-carboxylic acid.

- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.

- Sigma-Aldrich. (n.d.). 5-Amino-1H-pyrazole-3-carboxylic acid.

- PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.

- PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.

- PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.

- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- Santa Cruz Biotechnology. (n.d.). 5-Amino-1H-pyrazole-3-carboxylic acid.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

discovery and history of pyrazole compounds in medicine

An In-depth Technical Guide on the Discovery and Medicinal History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. This guide traverses the historical landscape of pyrazole-containing drugs, from their serendipitous discovery in the late 19th century to their current status as blockbuster therapeutics. We will delve into the pivotal moments of discovery, the evolution of synthetic strategies, and the ever-deepening understanding of their mechanisms of action. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical narrative that underscores the scientific rationale and experimental rigor that have cemented the pyrazole core as a privileged structure in the pharmacopoeia.

The Dawn of a New Heterocycle: Knorr's Synthesis and the Birth of Pyrazoles

The story of pyrazoles in medicine begins not in a clinic, but in a 19th-century German laboratory. In 1883, the chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine with β-ketoesters, unexpectedly synthesized a novel heterocyclic compound.[1] This reaction, now famously known as the Knorr pyrazole synthesis , laid the foundational chemistry for an entire class of compounds that would later exhibit profound biological activities.[1][2] Knorr's initial work was not driven by a quest for new medicines, but by a fundamental curiosity in organic synthesis. This foundational discovery, however, opened a new chapter in heterocyclic chemistry and, inadvertently, in pharmacology.

The Knorr synthesis, in its classic form, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The elegance of this reaction lies in its simplicity and versatility, allowing for the creation of a diverse array of substituted pyrazoles. This synthetic accessibility was a crucial factor in the subsequent exploration of their medicinal potential.

Visualizing the Foundational Synthesis: The Knorr Pyrazole Synthesis Workflow

Caption: Selective inhibition of COX-2 by Celecoxib.

Experimental Protocol: A Representative Synthesis of Celecoxib

The synthesis of Celecoxib typically involves a Claisen condensation followed by a cyclocondensation reaction, a modern iteration of the foundational Knorr synthesis. [3] Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a strong base such as sodium methoxide.

-

Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous acid solution and extract the product with an organic solvent.

-

Purify the resulting β-diketone intermediate.

Step 2: Cyclocondensation to Synthesize Celecoxib

-

Dissolve the purified 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in an alcohol solvent, such as ethanol. [4]2. Add 4-hydrazinylbenzenesulfonamide hydrochloride to the solution. [3]3. Heat the reaction mixture to reflux for several hours. [4]4. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and isolate the crude Celecoxib product by filtration.

-

Recrystallize the crude product from a suitable solvent system to obtain pure Celecoxib. [4]

Parameter Typical Value Reference Yield (Overall) 60-80% [3] Purity >99% [3] | Melting Point | 157-159 °C | [3]|

Beyond Inflammation: The Serendipitous Discovery of Sildenafil

The versatility of the pyrazole scaffold was further demonstrated with the discovery of Sildenafil , a compound that would become a household name for a very different therapeutic indication. Initially synthesized by a team of Pfizer chemists in the late 1980s, Sildenafil was intended as a treatment for hypertension and angina. [5][6]During early clinical trials, however, an unexpected side effect was consistently reported by male participants: increased erections. [7][8]This serendipitous observation led to a pivotal shift in the drug's development trajectory, ultimately resulting in its approval in 1998 as the first oral treatment for erectile dysfunction, marketed as Viagra. [5][6]

Mechanism of Action: A Tale of Phosphodiesterase Inhibition

Sildenafil's mechanism of action is fundamentally different from that of the anti-inflammatory pyrazoles. It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in high concentrations in the corpus cavernosum of the penis. [5][9] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). [9]cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection. [5]PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation. [9][10]

Caption: The mechanism of action of Sildenafil in erectile dysfunction.

Experimental Protocol: A General Synthetic Approach to Sildenafil

The commercial synthesis of Sildenafil has been optimized for efficiency and scale. A common route involves the construction of the pyrazolopyrimidinone core. [11]

-

Pyrazole Formation: A substituted pyrazole is synthesized via a reaction analogous to the Knorr synthesis, starting from a diketoester and hydrazine. [12]2. N-Methylation: The pyrazole nitrogen is selectively methylated. [12]3. Pyrimidinone Ring Formation: The pyrazole is then condensed with a derivative of ethoxymethylenemalonate to form the pyrimidinone ring system.

-

Chlorosulfonylation: The phenyl ring is chlorosulfonylated. [11]5. Sulfonamide Formation: The resulting sulfonyl chloride is reacted with N-methylpiperazine to form the sulfonamide side chain, yielding Sildenafil. [11]

Parameter Typical Value Reference Overall Yield ~45-55% [12] Purity >99.5% [11] | Key Intermediate | Pyrazolopyrimidinone Core | [11]|

The Future of Pyrazoles in Medicine: An Ever-Expanding Horizon

The journey of pyrazole compounds in medicine is far from over. Their remarkable versatility continues to inspire the discovery of new therapeutic agents. [13][14]Researchers are actively exploring pyrazole derivatives for a wide range of applications, including:

-

Anticancer agents [15]* Antimicrobial agents [16][17]* Antidepressants [13]* Antiviral agents [13]* Herbicides in agriculture [18] The pyrazole scaffold's ability to be readily modified allows for the fine-tuning of its pharmacological properties, making it an enduringly "privileged" structure in the field of drug discovery. [19][20]

Conclusion

From a 19th-century chemical curiosity to a cornerstone of modern medicine, the pyrazole core has had a profound and lasting impact on human health. The stories of Antipyrine, Phenylbutazone, Celecoxib, and Sildenafil are not just tales of successful drugs; they are testaments to the power of scientific inquiry, the importance of serendipity, and the relentless pursuit of safer and more effective therapies. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the legacy of the pyrazole nucleus is poised to continue for generations of researchers to come.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link] [13][14][16][17]2. Sildenafil - Wikipedia. Wikipedia. [Link] [5]3. Celecoxib - Wikipedia. Wikipedia. [Link] [21]4. Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information. [Link] [15]11. [Mode of action of sildenafil] - PubMed. National Center for Biotechnology Information. [Link]

-

Knorr Pyrazole Synthesis - Chem Help ASAP. Chem Help ASAP. [Link] [2]13. The Historical Trajectory of Phenylbutazone: From Human Medicine to Veterinary Stalwart. NINGBO INNO PHARMCHEM CO.,LTD.. [Link] [22]14. Celecoxib History - News-Medical.Net. News-Medical.Net. [Link] [23]15. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. National Center for Biotechnology Information. [Link] [14]30. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Bentham Science. [Link]

-

Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed. National Center for Biotechnology Information. [Link]

-

Viagra: How a Little Blue Pill Changed the World - Drugs.com. Drugs.com. [Link] [8]33. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - NIH. National Center for Biotechnology Information. [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. MDPI. [Link] [11]35. Phenylbutazone - Wikipedia. Wikipedia. [Link]

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. National Center for Biotechnology Information. [Link]

-

Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PubMed. National Center for Biotechnology Information. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link] [19]40. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. Britannica. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. ACS Publications. [Link] [18]43. Chapter 5: Pyrazoles - Books - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. ResearchGate. [Link] [20]45. Knorr pyrazole synthesis | Request PDF - ResearchGate. ResearchGate. [Link]

-

Methods for the production of sildenafil base and citrate salt - Patent 1779852 - EPO. European Patent Office. [Link]

-

Ludwig Knorr - Wikipedia. Wikipedia. [Link] [24]48. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. Zenodo. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. pharmacyplanet.com [pharmacyplanet.com]

- 7. ajprd.com [ajprd.com]

- 8. drugs.com [drugs.com]

- 9. droracle.ai [droracle.ai]

- 10. Sildenafil: Mechanism of Action & Structure | Study.com [study.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Celecoxib - Wikipedia [en.wikipedia.org]

- 22. nbinno.com [nbinno.com]

- 23. news-medical.net [news-medical.net]

- 24. Ludwig Knorr - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the spectroscopic profile of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique arrangement of its amino, carboxylic acid, and N-methylated pyrazole functionalities presents a distinct spectroscopic signature. This document serves as a practical reference for researchers, offering both a predictive analysis of its spectral characteristics and robust methodologies for empirical data acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents—an amino group at position 5, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 3—each contribute unique and identifiable signals in various spectroscopic techniques. Understanding the interplay of these functional groups is crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is often broad and may exchange with D₂O. Its chemical shift is concentration and solvent dependent.[1] |

| Amino (-NH₂) | 5.0 - 6.0 | Singlet (broad) | 2H | The amino protons can also be broad and are exchangeable with D₂O. |

| Pyrazole C4-H | 5.8 - 6.2 | Singlet | 1H | This proton is on the pyrazole ring, and its chemical shift is influenced by the adjacent amino and carboxylic acid groups. |

| N-Methyl (-CH₃) | 3.6 - 4.0 | Singlet | 3H | The methyl group attached to the nitrogen atom will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. Carboxyl carbons are typically found significantly downfield.[2]

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically deshielded.[1] |

| Pyrazole C5 | 150 - 160 | This carbon is attached to the amino group, leading to a downfield shift. |

| Pyrazole C3 | 140 - 150 | This carbon is attached to the carboxylic acid group. |

| Pyrazole C4 | 90 - 100 | This carbon is bonded to a hydrogen and is situated between the two substituted carbons. |

| N-Methyl (-CH₃) | 35 - 45 | The methyl carbon attached to the nitrogen. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=N bonds.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad | This broadness is due to hydrogen bonding.[1][3] |

| N-H (Amino) | 3300 - 3500 | Medium | Two sharp bands (symmetric and asymmetric stretching) | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp | This is a characteristic carbonyl stretch.[3] |

| C=N/C=C (Pyrazole Ring) | 1450 - 1600 | Medium-Strong | Sharp | These absorptions correspond to the aromatic ring stretching. |

Experimental Protocol for IR Data Acquisition

Workflow for FTIR Analysis

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While publicly available spectral data for this specific molecule is limited, a thorough understanding of the contributions of its constituent functional groups allows for a robust predictive analysis. The experimental protocols outlined in this guide provide a clear and reliable framework for researchers to obtain high-quality empirical data, enabling unambiguous structural confirmation and paving the way for further investigation in drug discovery and development programs.

References

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing.

- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylicacid,5-amino-,methylester(9CI)(632365-54-9) 1H NMR.

- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.

- National Institutes of Health. (n.d.). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. PMC.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.).

- (n.d.).

- Sigma-Aldrich. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.

- PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ACS Omega. (2023).

- National Institutes of Health. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. (n.d.).

- ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

An In-depth Technical Guide on the Crystal Structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. These versatile scaffolds are present in a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the crystal structure through single-crystal X-ray crystallography is therefore paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive overview of the experimental and analytical workflow for determining and understanding the crystal structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate and pharmacophore.

Part 1: Synthesis and Spectroscopic Characterization

The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. While various synthetic routes to pyrazole derivatives exist, a common approach involves the condensation of a β-keto ester with a hydrazine derivative.[3]

Experimental Protocol: Synthesis

A plausible synthetic route to this compound is adapted from established methods for similar pyrazole derivatives.[4][5]

-

Step 1: Synthesis of a β-keto ester precursor. This can be achieved through various condensation reactions, such as the Claisen condensation.

-

Step 2: Cyclization with methylhydrazine. The β-keto ester is reacted with methylhydrazine in a suitable solvent, such as ethanol, and refluxed to form the pyrazole ring.

-

Step 3: Functional group manipulation. Subsequent steps would involve the introduction of the amino group at the C5 position and the carboxylic acid at the C3 position, potentially involving protection and deprotection steps.

-

Step 4: Purification. The final product is purified by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[7] Expected signals would confirm the presence of the methyl group, the pyrazole ring protons, and the amino and carboxylic acid functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[8] Characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carboxylic acid would be expected.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[6]

Part 2: Single-Crystal X-ray Diffraction: The Definitive Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining a crystal structure.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol

-

Crystal Growth and Selection: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. A suitable crystal is selected under a polarizing microscope.[1]

-

Data Collection: The selected crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data are collected as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods.[9]

Part 3: The Crystal Structure of this compound: An In-depth Analysis

While the specific crystallographic data for the title compound is not publicly available, we can infer its key structural features by comparing it to closely related pyrazole derivatives whose crystal structures have been determined.[10][11]

Expected Molecular Geometry

The molecular structure of this compound is expected to have the following key features:

-

Planar Pyrazole Ring: The five-membered pyrazole ring is expected to be essentially planar.[1]

-

Substituent Orientation: The methyl, amino, and carboxylic acid groups will be attached to the pyrazole ring. The dihedral angle between the plane of the carboxylic acid group and the pyrazole ring will be a key conformational feature.

The following diagram illustrates the expected molecular structure and numbering scheme.

Caption: Molecular structure of the target compound.

Crystallographic Parameters: A Comparative Summary

The following table summarizes typical crystallographic parameters observed for similar pyrazole derivatives, providing an expectation for the title compound.

| Parameter | Expected Value/System | Reference Example |

| Crystal System | Monoclinic or Triclinic | 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Monoclinic)[11] |

| Space Group | P2₁/c or P-1 | 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (P2₁/c)[11] |

| Z (Molecules/unit cell) | 2, 4, or 8 | 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Z=8)[11] |

| Hydrogen Bonding | O-H···O, N-H···O, N-H···N | Carboxylic acid dimers (O-H···O), intermolecular N-H···O and N-H···N interactions are common in related structures.[10][11] |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by hydrogen bonding.

-

Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.[11]

-

Amino Group Interactions: The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with the carboxylic acid group or the pyrazole nitrogen atoms of neighboring molecules, respectively. These interactions will likely link the carboxylic acid dimers into a more extended three-dimensional network.

The following diagram illustrates the potential hydrogen bonding interactions.

Caption: Potential hydrogen bonding network.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and crystallographic analysis of this compound. While the specific crystal structure of this compound remains to be experimentally determined and deposited in a public database, the analysis of related structures provides a strong foundation for predicting its key structural features and intermolecular interactions. The elucidation of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing crucial insights for the design of novel pyrazole-based therapeutic agents. Further studies could involve co-crystallization with target proteins to directly visualize drug-receptor interactions and guide lead optimization.

References

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals. Available at: [Link]

-

5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Institutes of Health. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

-

Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate. Available at: [Link]

-

Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst. National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. PubChem. Available at: [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. National Institutes of Health. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Characterization of Organic Solvent Solubility for 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the . Given the scarcity of published comprehensive solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its accurate characterization. We delve into the theoretical underpinnings of its solubility based on molecular structure, present gold-standard experimental protocols for determining thermodynamic solubility, and detail robust analytical techniques for quantification. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Theoretical Considerations: A Predictive Analysis of Solubility

Before embarking on experimental measurements, a thorough analysis of the molecular structure of this compound provides critical insights into its expected solubility profile. The molecule's behavior in different solvents is governed by the interplay of its distinct functional groups and the resulting intermolecular forces.

1.1 Molecular Structure and Functional Group Analysis

-

Pyrazole Core: The 1-methyl-pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. This core is polar and capable of participating in dipole-dipole interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidic nature is a key determinant of solubility in basic solvents or aqueous buffers. The ability of carboxylic acids to form strong hydrogen bonds with each other can lead to the formation of dimers in nonpolar solvents, which can influence their boiling points and solubility.[1][2]

-

Amino Group (-NH2): Attached to the pyrazole ring, the amino group is also polar and acts as a potent hydrogen bond donor. Its basic character allows for acid-base interactions.

-

N-Methyl Group (-CH3): The methyl group on the pyrazole nitrogen (N1) adds a degree of lipophilicity and sterically hinders hydrogen bonding at that specific nitrogen atom.